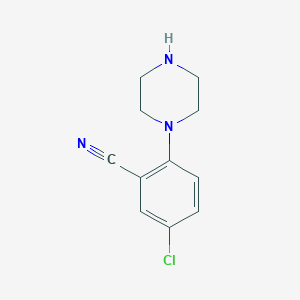
5-Chloro-2-(piperazin-1-yl)benzonitrile
Descripción general
Descripción
5-Chloro-2-(piperazin-1-yl)benzonitrile is a chemical compound with the molecular formula C11H12ClN3 . It is used in various chemical reactions and has a molecular mass of 221.69 .
Synthesis Analysis
The synthesis of 5-Chloro-2-(piperazin-1-yl)benzonitrile and similar compounds often involves multi-step procedures . The structures of the synthesized compounds are usually characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(piperazin-1-yl)benzonitrile is characterized by the presence of a chlorobenzene ring attached to a piperazine ring . The compound’s structure can be confirmed using various spectroscopic techniques .Chemical Reactions Analysis
5-Chloro-2-(piperazin-1-yl)benzonitrile can participate in various chemical reactions. For instance, it can be used in the synthesis of novel 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-(piperazin-1-yl)benzonitrile, such as its density, melting point, and boiling point, can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Antiviral Applications
5-Chloro-2-(piperazin-1-yl)benzonitrile derivatives have shown potential as antiviral agents, particularly against the Hepatitis C Virus (HCV). A study by Jiang et al. (2020) identified a compound derived from this chemical scaffold that exhibited significant antiviral activity against HCV by acting on the virus entry stage. This compound, known as L0909, demonstrated high sensitivity to clinical resistant HCV mutants and synergistic effects with clinical drugs, highlighting its potential for single or combinational therapeutic use (Jiang et al., 2020).
Antimicrobial Applications
Research by Al-Talib et al. (2016) explored the synthesis and biological evaluation of new benzothiazoles as antimicrobial agents, incorporating 5-Chloro-2-(piperazin-1-yl)benzonitrile in the chemical structure. While the study found no significant antimicrobial activity for the synthesized compounds, it contributes to the understanding of the structural requirements for antimicrobial efficacy (Al-Talib et al., 2016).
Anticancer Applications
In the realm of cancer research, derivatives of 5-Chloro-2-(piperazin-1-yl)benzonitrile have been evaluated for their potential as anticancer agents. Yarim et al. (2012) synthesized a series of novel derivatives and assessed their cytotoxicity on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cells. The study found significant cell growth inhibitory activity, indicating the potential of these compounds in cancer treatment (Yarim et al., 2012).
Antidepressant Applications
The compound has also been investigated for its potential use in treating depression. Pandey et al. (2010) evaluated the antidepressant-like effects of a compound with affinity to 5-HT(2A) receptors, derived from the 5-Chloro-2-(piperazin-1-yl)benzonitrile scaffold. The study found that the compound exhibited significant antidepressant-like effects in a rodent behavioral test battery, suggesting its potential as an early-onset antidepressant (Pandey et al., 2010).
Mecanismo De Acción
Target of Action
The primary target of 5-Chloro-2-(piperazin-1-yl)benzonitrile is the α1-adrenoceptor (α1-AR) . This receptor plays a crucial role in various physiological processes, including the regulation of blood pressure and vascular resistance.
Mode of Action
5-Chloro-2-(piperazin-1-yl)benzonitrile acts as an antagonist at the α1-AR . This means it binds to the receptor and blocks its activation by endogenous catecholamines such as norepinephrine. This blockade can lead to a decrease in vasoconstriction and thus lower blood pressure.
Biochemical Pathways
The antagonistic action of 5-Chloro-2-(piperazin-1-yl)benzonitrile on the α1-AR affects the norepinephrine pathway . By blocking the α1-AR, it prevents the normal vasoconstrictive response to norepinephrine, leading to vasodilation and a decrease in blood pressure .
Result of Action
The molecular and cellular effects of 5-Chloro-2-(piperazin-1-yl)benzonitrile’s action primarily involve the modulation of vascular tone. By blocking the α1-AR, it can cause vasodilation , leading to a decrease in blood pressure . This could potentially be beneficial in conditions such as hypertension.
Propiedades
IUPAC Name |
5-chloro-2-piperazin-1-ylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-10-1-2-11(9(7-10)8-13)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPNTGSEDGDHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598422 | |
| Record name | 5-Chloro-2-(piperazin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(piperazin-1-yl)benzonitrile | |
CAS RN |
182181-36-8 | |
| Record name | 5-Chloro-2-(piperazin-1-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182181-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(piperazin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl-](/img/structure/B3048738.png)
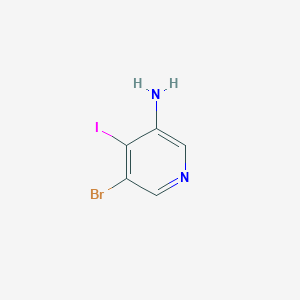
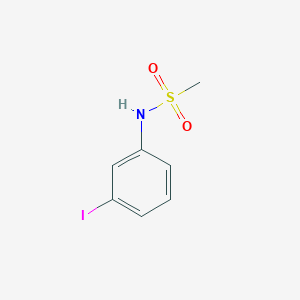
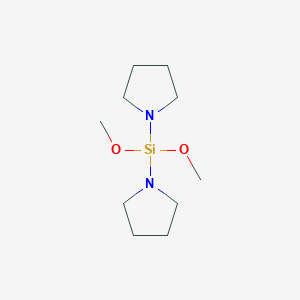
![2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid](/img/structure/B3048745.png)


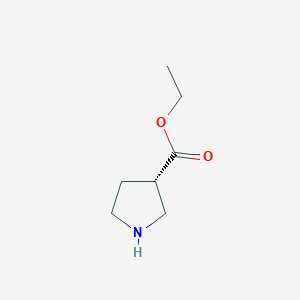
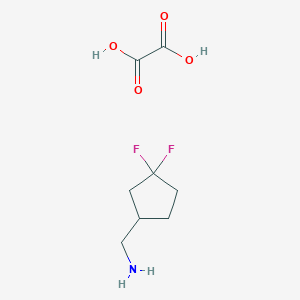


![Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis-](/img/structure/B3048757.png)

